molecular formula C24H24ClFN6O2 B2508289 7-(2-chlorobenzyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 847408-63-3

7-(2-chlorobenzyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2508289
CAS RN: 847408-63-3
M. Wt: 482.94
InChI Key: KLPWYDHOGBSFKM-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24ClFN6O2 and its molecular weight is 482.94. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic and Mood Disorders Treatment

Research on compounds structurally related to the one mentioned has shown applications in the treatment of psychotic and mood disorders. For example, lurasidone, a compound with a piperazine derivative, demonstrates efficacy and safety in treating schizophrenia and acute bipolar depression, highlighting the importance of specific pharmacophoric groups in the design of antipsychotic agents (Pompili et al., 2018).

Pharmacophore Development for Drug Discovery

The role of common pharmacophoric groups, such as arylcycloalkylamines, has been extensively studied, showing their importance in improving the potency and selectivity of binding affinity at D2-like receptors. This is crucial for the design of drugs targeting neuropsychiatric disorders (Sikazwe et al., 2009).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives are noted for their broad spectrum of therapeutic applications, including antipsychotic, antihistamine, antianginal, and antidepressant activities. Research into these compounds continues to explore their pharmacokinetic and pharmacodynamic factors, aiming to design more effective treatments for various diseases (Rathi et al., 2016).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN6O2/c1-29-22-21(23(33)28-24(29)34)32(14-16-6-2-3-7-17(16)25)20(27-22)15-30-10-12-31(13-11-30)19-9-5-4-8-18(19)26/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWYDHOGBSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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